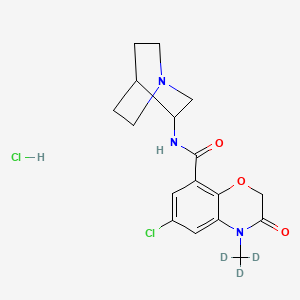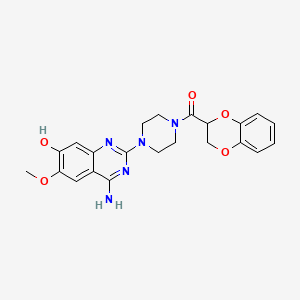
Amiodarone-d4 Hydrochloride
概要
説明
Amiodarone-d4 Hydrochloride is an antiarrhythmic drug . It is used to treat life-threatening heart rhythm problems called ventricular arrhythmias . It belongs to the group of medicines known as antiarrhythmics and works directly on the heart tissue to slow the nerve impulses in the heart . It is available for oral administration as white tablets containing different amounts of amiodarone hydrochloride .
Molecular Structure Analysis
This compound has a molecular formula of C25H30ClI2NO3 . Its InChI isInChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23 (18-10-8-9-12-21 (18)31-22)24 (29)17-15-19 (26)25 (20 (27)16-17)30-14-13-28 (5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; . The molecular weight is 685.8 g/mol . Chemical Reactions Analysis
Amiodarone is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56, and its maximal lipid solubility range is from pH 3.5 to 5.5 .Physical And Chemical Properties Analysis
Amiodarone is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56, and its maximal lipid solubility range is from pH 3.5 to 5.5 .科学的研究の応用
Amiodarone-d4 Hydrochloride has a number of applications in scientific research. It has been used in studies of cardiac arrhythmias, as well as in studies of the effects of drugs on cardiac cells. It has also been used in studies of the effects of drugs on the central nervous system, and it has been used in studies of the effects of drugs on the immune system. In addition, it has been used in studies of the effects of drugs on the liver and kidney.
作用機序
Target of Action
Amiodarone-d4 Hydrochloride, a derivative of Amiodarone, is a class III antiarrhythmic drug . Its primary targets are the potassium , sodium , and calcium channels in the heart . These channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate .
Mode of Action
This compound interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . It also inhibits inward sodium and calcium currents (INa, ICa), which is enhanced in a use- and voltage-dependent manner . As a result, this compound increases the duration of the action potential as well as the effective refractory period for cardiac cells .
Biochemical Pathways
The blocking of potassium, sodium, and calcium channels by this compound affects the cardiac action potential . This leads to a suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies and in those with less-negative membrane potential . The major and consistent long-term effect of the drug is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence .
Pharmacokinetics
This compound exhibits complex pharmacokinetics. It is absorbed with a bioavailability of 20-80% . It is 97% protein-bound and has a very large volume of distribution (average approximately 66 L/kg), readily accumulating in tissues . It is metabolized in the liver and eliminated through feces and bile . The half-life of this compound is variable, ranging from 4 hours to 50 days depending on the dose and route .
Result of Action
The result of this compound’s action is the stabilization of both ventricular and atrial arrhythmias . It is most known for its approved indication in life-threatening ventricular arrhythmias . It is also used off-label for atrial fibrillation . It should be noted that the drug has several side effects, including thyroid abnormalities, pulmonary fibrosis, and transaminitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, tissue accumulation of this compound and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Furthermore, this compound and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term amiodarone treatment and hypothyroidism .
実験室実験の利点と制限
Amiodarone-d4 Hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it has been used in a variety of scientific studies, so there is a wealth of information available about its effects. A limitation is that it is a synthetic compound, so it may not be as effective as natural compounds in some experiments.
将来の方向性
There are a number of potential future directions for research on Amiodarone-d4 Hydrochloride. One potential direction is to explore its potential as a treatment for arrhythmias in humans. Another potential direction is to explore its potential as a treatment for other conditions, such as hypertension, stroke, and heart failure. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its effects on other organs and systems in the body. Finally, further research could be done to explore the long-term effects of the compound on the body, as well as its potential side effects.
合成法
Amiodarone-d4 Hydrochloride is synthesized from the parent compound amiodarone. The synthesis process involves the use of a Grignard reagent to form a tertiary amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The process is relatively simple and inexpensive, making it an attractive option for researchers.
Safety and Hazards
生化学分析
Biochemical Properties
Amiodarone-d4 Hydrochloride interacts with several enzymes and proteins. In addition, it binds with high affinity to the sigma-1 opioid receptor, 3-β-hydroxysteroid δ8δ7 isomerase, and C-8 sterol isomerase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to inhibit both inward and outward currents, affecting the excitability and conductivity of cardiac tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits both inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner . It also inhibits voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) at therapeutic levels of drug concentrations .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Long-term therapy with this compound can result in a wide variety of side effects affecting several organ systems . These effects are due to the tissue accumulation of Amiodarone with long-term oral therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies in guinea pigs indicate that a cardiac targeting peptide-Amiodarone conjugate has similar effects on calcium handling as Amiodarone at 1/15th the total molar dose of Amiodarone .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 in vitro at low micromolar concentrations .
Transport and Distribution
This compound is transported and distributed within cells and tissues. During loading, it goes through three phases of distribution: central or vascular distribution, peripheral or solid organ distribution, and deep or fat tissue distribution .
Subcellular Localization
It is known that Amiodarone and its active metabolite (desethylamiodarone) could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels .
特性
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDYQOUSLNIHG-MMJSDMDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661786 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216715-80-8 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216715-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
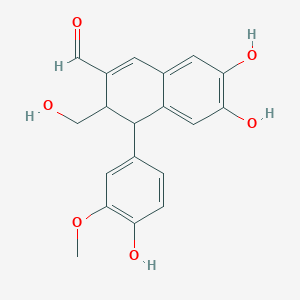
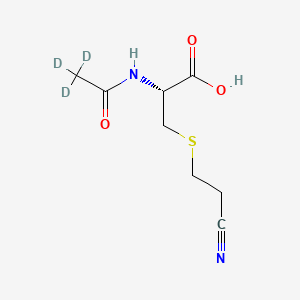
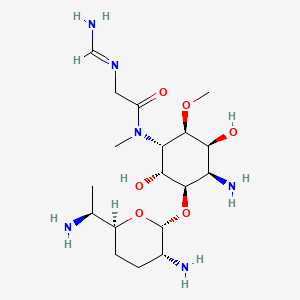

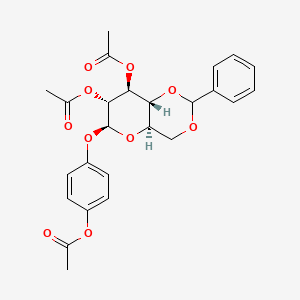
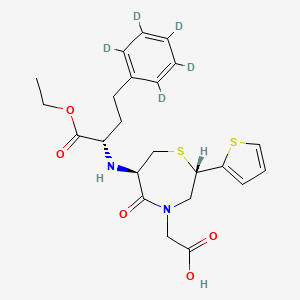



![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)

